C31H36Fno2
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Overview
Description
The compound with the molecular formula C31H36FNO2 Phytomenadione . It is also referred to as Vitamin K1 or phylloquinone . This compound is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. It is found naturally in green leafy vegetables, vegetable oils, and some fruits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytomenadione can be synthesized through several methods. One common synthetic route involves the condensation of 2-methyl-1,4-naphthoquinone with a side chain derived from phytol. The reaction typically requires a strong base such as sodium hydride and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of phytomenadione often involves the extraction of the compound from natural sources such as alfalfa or other green plants. The extracted compound is then purified through various chromatographic techniques to obtain a high-purity product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Phytomenadione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the quinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological activities and applications .
Scientific Research Applications
Phytomenadione has a wide range of applications in scientific research:
Mechanism of Action
Phytomenadione exerts its effects by acting as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is responsible for the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The carboxylated proteins are involved in blood clotting and bone metabolism .
Comparison with Similar Compounds
Phytomenadione is unique among the vitamin K family due to its specific structure and biological activity. Similar compounds include:
Menaquinone (Vitamin K2): Found in fermented foods and animal products, it has a longer side chain and different biological activities.
Menadione (Vitamin K3): A synthetic compound used in animal feed and some supplements, it lacks the side chain present in phytomenadione and menaquinone.
Phytomenadione is particularly effective in promoting blood clotting and bone health, making it a vital nutrient for maintaining overall health .
Properties
Molecular Formula |
C31H36FNO2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-3-(4-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C31H36FNO2/c1-31(2)22-26(18-20-35-31)28(23-9-5-3-6-10-23)17-19-33-30(34)21-29(24-11-7-4-8-12-24)25-13-15-27(32)16-14-25/h3-16,26,28-29H,17-22H2,1-2H3,(H,33,34) |
InChI Key |
WVVSVXGHCWACJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(CCNC(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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